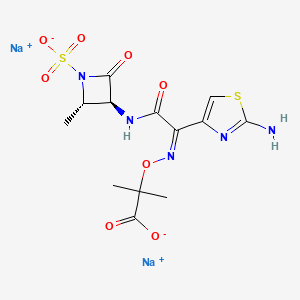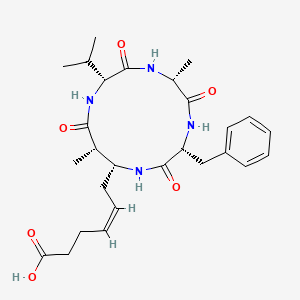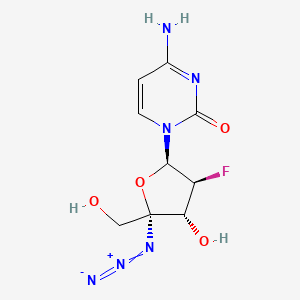
Benziodarone
Overview
Description
Benziodarone is a chemical compound known for its vasodilatory properties. It is primarily used as a uricostatic and uricosuric agent, which means it helps to reduce the levels of uric acid in the blood and increase its excretion through urine. This compound has been utilized in the treatment of gout, a condition characterized by elevated levels of uric acid .
Mechanism of Action
Target of Action
Benziodarone is primarily known to act as a vasodilator . It is also suggested to be an inhibitor of NADPH oxidases in the plasma membrane . Furthermore, it has been identified as a Transthyretin (TTR) modulator , which implies that it can bind to TTR in plasma.
Mode of Action
This compound interacts with its targets primarily by binding to them. For instance, it binds to Transthyretin in plasma, thereby modulating its activity . As an inhibitor of NADPH oxidases, it likely prevents these enzymes from producing reactive oxygen species .
Biochemical Pathways
Given its role as a vasodilator and nadph oxidase inhibitor, it is likely to impact pathways related to blood vessel dilation and oxidative stress .
Pharmacokinetics
It is known that the absorption of similar compounds can be affected by the particle size of the preparation administered .
Result of Action
This compound’s action as a vasodilator helps in the relaxation and widening of blood vessels, improving blood flow . Its role as an NADPH oxidase inhibitor suggests that it can reduce the production of reactive oxygen species, thereby potentially mitigating oxidative stress .
Action Environment
For instance, the therapeutic efficacy of this compound can be decreased when used in combination with Acetylsalicylic acid .
Biochemical Analysis
Biochemical Properties
Benziodarone interacts with various enzymes and proteins. It has been found to possess high activity in reducing superoxide anions without causing cytotoxicity . This suggests that this compound may act as an inhibitor of NADPH oxidases in the plasma membrane .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate tissue damage and inflammation via its reactive oxygen species (ROS)-reducing activity . This indicates that this compound can influence cell function, including impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is suggested that this compound is not a superoxide anion scavenger, but rather an inhibitor of NADPH oxidases in the plasma membrane . This implies that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
In animal models, specifically in a model of acute respiratory distress syndrome (ARDS), the preventive effect of this compound on lipopolysaccharide (LPS)-induced murine lung injury was investigated . Intratracheal administration of this compound attenuated tissue damage and inflammation, suggesting a dosage-dependent effect .
Metabolic Pathways
Given its role as a uricostatic and uricosuric agent, it is likely that this compound interacts with enzymes or cofactors involved in purine metabolism .
Subcellular Localization
Given its molecular mechanism as an inhibitor of NADPH oxidases, it is plausible that this compound may be localized to the plasma membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benziodarone involves the reaction of 2-ethyl-1-benzofuran-3-carboxylic acid with 2,6-diiodophenol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves heating the reactants to a specific temperature to facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benziodarone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with altered pharmacological properties, while substitution reactions can produce a wide range of new compounds with potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other compounds and is used in various chemical reactions to study its reactivity and properties.
Biology: Benziodarone’s ability to modulate uric acid levels makes it a valuable tool in biological research, particularly in studies related to gout and other metabolic disorders.
Medicine: Its vasodilatory and uricosuric properties have led to its use in the treatment of cardiovascular diseases and gout. Research is ongoing to explore its potential in treating other conditions.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Amiodarone: Primarily used as an antiarrhythmic agent.
Benzbromarone: A brominated analogue of benziodarone, used as a uricosuric agent.
Dronedarone: Another antiarrhythmic agent with structural similarities to this compound
This compound’s unique combination of properties makes it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCHIEJNWPNBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046134 | |
| Record name | Benziodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68-90-6 | |
| Record name | Benziodarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benziodarone [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benziodarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13277 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZIODARONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benziodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benziodarone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZIODARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75CL65GTYR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





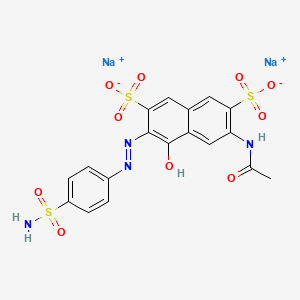

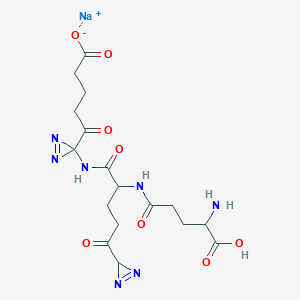


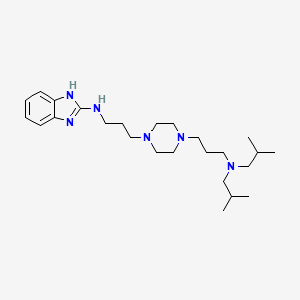
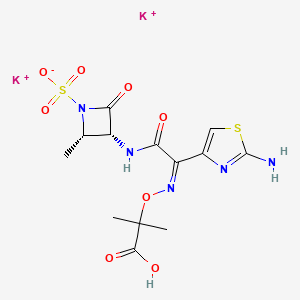
![methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1666515.png)
